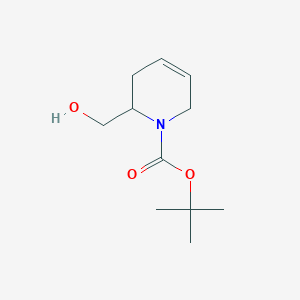

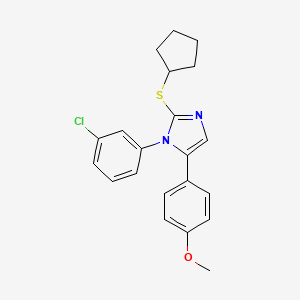

(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol

Descripción general

Descripción

(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazoles, which are known for their diverse biological activities. The synthesis method of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Structural Characterization and Synthesis

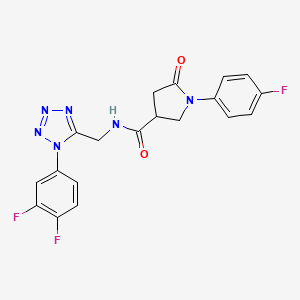

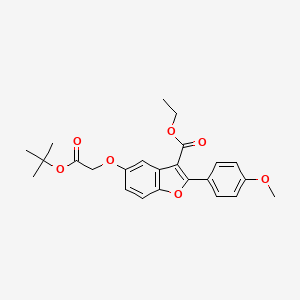

- The compound has been involved in the synthesis and structural characterization of isostructural thiazoles. One of the synthesized compounds includes 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, showcasing the compound's utility in the development of complex chemical structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal Structures and α-Glycosidase Inhibition Activity

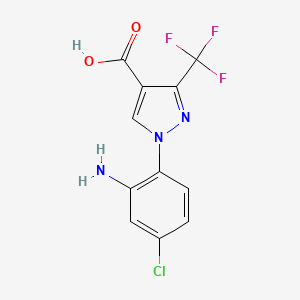

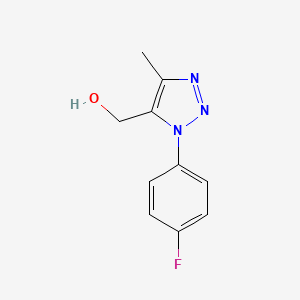

- The crystal structures of related compounds, including (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, have been reported. These structures exhibited mild α-glycosidase inhibition activity, indicating potential bioactive properties (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).

Microwave-Assisted Synthesis and Theoretical Studies

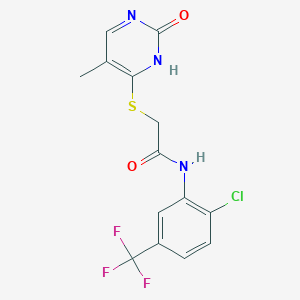

- An efficient approach for the regioselective synthesis of related compounds through microwave-assisted techniques has been developed. These methods contribute to the advancement of synthetic chemistry, highlighting the compound's role in facilitating efficient synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

π-Hole Tetrel Bonding Interactions

- The compound has been part of studies exploring π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These studies provide insights into the molecular interactions and electronic properties of such compounds (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Catalytic Applications

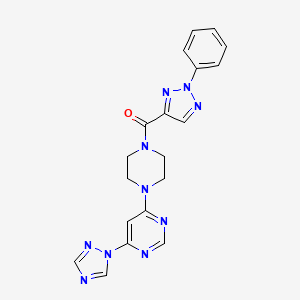

- A tris(triazolyl)methanol-Cu(I) structure, closely related to the compound, has been used as a catalyst for Huisgen 1,3-dipolar cycloadditions. This showcases its potential as a catalyst in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Corrosion Inhibition Studies

- Derivatives of the compound, like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic medium. This demonstrates the compound's potential application in materials science and corrosion protection (Ma, Qi, He, Tang, & Lu, 2017).

Propiedades

IUPAC Name |

[3-(4-fluorophenyl)-5-methyltriazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVCDWYFVTHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2988912.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)